molecular formula C17H13ClF2N4O2 B13363518 N-(3-chlorophenyl)-1-[4-(difluoromethoxy)phenyl]-N-methyl-1H-1,2,4-triazole-3-carboxamide

N-(3-chlorophenyl)-1-[4-(difluoromethoxy)phenyl]-N-methyl-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B13363518
M. Wt: 378.8 g/mol
InChI Key: GDSJENHASGBQCS-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-1-[4-(difluoromethoxy)phenyl]-N-methyl-1H-1,2,4-triazole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-1-[4-(difluoromethoxy)phenyl]-N-methyl-1H-1,2,4-triazole-3-carboxamide typically involves multiple steps, starting with the preparation of the triazole ring The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate carboxylic acid derivative

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are often used to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-1-[4-(difluoromethoxy)phenyl]-N-methyl-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the triazole ring.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups to the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-(3-chlorophenyl)-1-[4-(difluoromethoxy)phenyl]-N-methyl-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its stability and reactivity make it valuable in organic synthesis.

    Biology: Researchers study its potential as a bioactive molecule, exploring its interactions with biological targets.

    Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific enzymes or receptors.

    Industry: It is used in the development of new materials and chemical processes, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-1-[4-(difluoromethoxy)phenyl]-N-methyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the chlorophenyl and difluoromethoxyphenyl groups can enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of a triazole ring with chlorophenyl and difluoromethoxyphenyl groups. This combination imparts specific chemical properties, such as enhanced stability and reactivity, making it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C17H13ClF2N4O2

Molecular Weight

378.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-1-[4-(difluoromethoxy)phenyl]-N-methyl-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C17H13ClF2N4O2/c1-23(13-4-2-3-11(18)9-13)16(25)15-21-10-24(22-15)12-5-7-14(8-6-12)26-17(19)20/h2-10,17H,1H3

InChI Key

GDSJENHASGBQCS-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC(=CC=C1)Cl)C(=O)C2=NN(C=N2)C3=CC=C(C=C3)OC(F)F

Origin of Product

United States

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